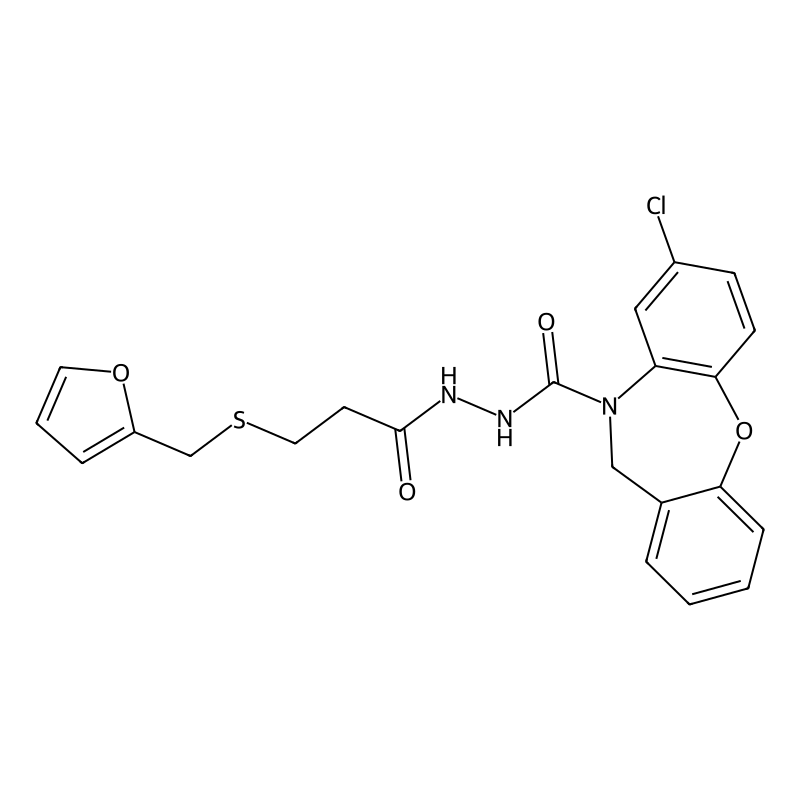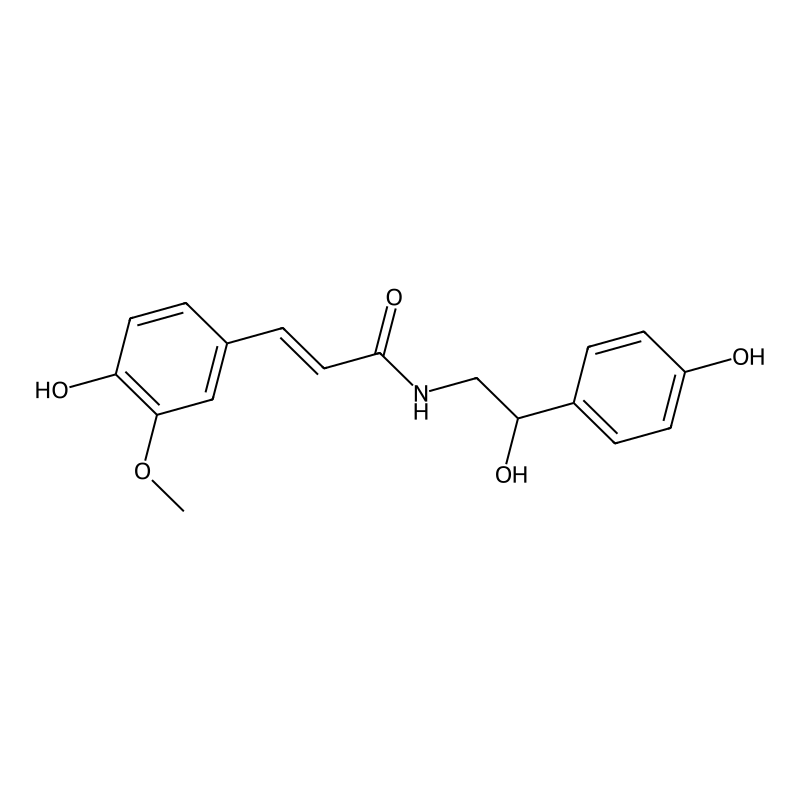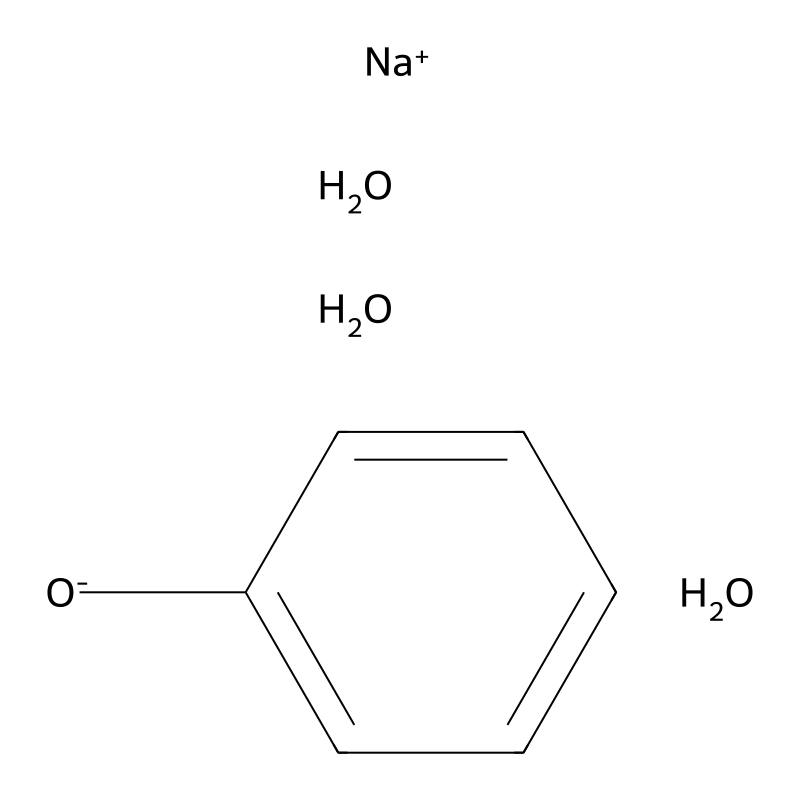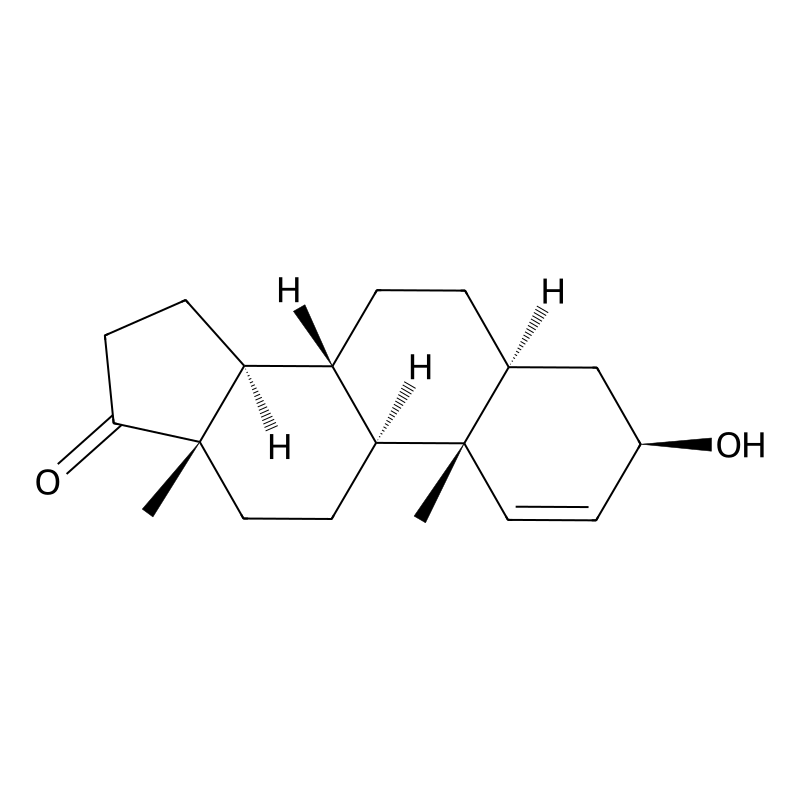3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
This compound, also known by its CAS number 146032-79-3, is a specific scientific research tool studied for its ability to antagonize prostaglandin E2 (PGE2) []. PGE2 is a naturally occurring lipid mediator involved in various physiological processes, including inflammation, pain, and bone resorption [].
Mechanism of Action
While the exact mechanism requires further investigation, research suggests that 8-Chloro-Dibenz[b,f][1,4]Oxazine-10(11H)-Carboxylic Acid 2-[3-[(2-Furanylmethyl)Thio]-1-Oxopropyl]Hydrazide binds to PGE2 receptors, blocking the binding of endogenous PGE2 and preventing its downstream signaling cascade []. This antagonistic effect makes it a potential candidate for studying PGE2-mediated diseases.
Potential Therapeutic Applications
Due to its PGE2 antagonistic properties, researchers have explored the potential therapeutic application of 8-Chloro-Dibenz[b,f][1,4]Oxazine-10(11H)-Carboxylic Acid 2-[3-[(2-Furanylmethyl)Thio]-1-Oxopropyl]Hydrazide in various PGE2-related conditions. These include:
- Inflammation: PGE2 is a key player in the inflammatory response. This compound's ability to block PGE2 receptors might be beneficial in treating inflammatory diseases like arthritis and psoriasis [].
- Pain: PGE2 contributes to pain perception. This compound's potential to antagonize PGE2 receptors could be explored for pain management [].
- Bone Resorption: PGE2 promotes bone resorption. This compound might be useful in studying and potentially treating bone-related disorders like osteoporosis [].
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide, with the CAS number 146032-79-3, is a complex organic compound characterized by its unique structural features. The molecular formula is , and it has a molecular weight of approximately 457.9 g/mol. This compound belongs to the class of benzoxazepines, which are known for various biological activities due to their ability to interact with different biological targets.
- Oxidation: This process can convert the sulfanyl group into sulfoxides or sulfones.
- Reduction: The oxazepine ring may be reduced to more saturated derivatives.
- Substitution: The chloro group can be replaced with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions- Oxidation Agents: Hydrogen peroxide and m-chloroperbenzoic acid are commonly used.
- Reducing Agents: Lithium aluminum hydride or sodium borohydride can facilitate reduction.
- Substitution Conditions: Nucleophiles such as amines, thiols, and alcohols are employed under acidic or basic conditions.
Major Products
Reactions involving this compound can yield sulfoxides, sulfones, reduced oxazepine derivatives, and various substituted analogs.
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide exhibits significant biological activity. It has been identified as a potent antagonist of the EP1 prostanoid receptor, with an inhibition constant (Ki) of 13.8 nM. This receptor antagonism has been linked to analgesic properties observed in vivo, particularly through the inhibition of prostaglandin E2 signaling in experimental models such as the guinea pig ileum .
The synthesis of this compound involves multiple steps:
- Formation of the Oxazepine Ring: Achieved through cyclization reactions involving appropriate precursors.
- Chloro Group Introduction: Chlorination is typically performed using thionyl chloride or phosphorus pentachloride.
- Carboxylic Acid Group Attachment: This step involves carboxylation reactions.
- Hydrazide Moiety Formation: Accomplished by reacting carboxylic acid derivatives with hydrazine or its derivatives.
- Furanylmethylthio Group Attachment: Involves substitution reactions using suitable thiol reagents.
This multi-step synthesis requires careful optimization to ensure high yields and purity of the final product.
The primary applications of 3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide are in pharmacology and medicinal chemistry. Its role as a prostanoid receptor antagonist suggests potential therapeutic applications in pain management and inflammation control.
Interaction studies have focused on the compound's ability to inhibit specific receptor pathways. The significant interactions with the EP1 receptor highlight its potential as a candidate for further development in analgesic therapies. Additionally, studies on its metabolic pathways and interactions with other biological molecules could provide insights into its pharmacokinetics and pharmacodynamics.
Several compounds share structural similarities with 3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide. Here are a few notable examples:
The uniqueness of 3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide lies in its specific combination of functional groups that confer distinct biological activities not found in these similar compounds.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic
Wikipedia
Dates
2: Brayden DJ, Maher S, Bahar B, Walsh E. Sodium caprate-induced increases in intestinal permeability and epithelial damage are prevented by misoprostol. Eur J Pharm Biopharm. 2015 Aug;94:194-206. doi: 10.1016/j.ejpb.2015.05.013. Epub 2015 May 27. PubMed PMID: 26026287.
3: Bieniek J, Childress C, Swatski MD, Yang W. COX-2 inhibitors arrest prostate cancer cell cycle progression by down-regulation of kinetochore/centromere proteins. Prostate. 2014 Jul;74(10):999-1011. doi: 10.1002/pros.22815. Epub 2014 May 7. PubMed PMID: 24802614.
4: Konger RL, Billings SD, Prall NC, Katona TM, Dasilva SC, Kennedy CR, Badve S, Perkins SM, Lacelle PT. The EP1 subtype of prostaglandin E2 receptor: role in keratinocyte differentiation and expression in non-melanoma skin cancer. Prostaglandins Leukot Essent Fatty Acids. 2009 Oct;81(4):279-90. doi: 10.1016/j.plefa.2009.05.025. Epub 2009 Jul 22. PubMed PMID: 19625175; PubMed Central PMCID: PMC2875085.
5: Zhou P, Qian L, Chou T, Iadecola C. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway. Neurobiol Dis. 2008 Mar;29(3):543-51. doi: 10.1016/j.nbd.2007.11.010. Epub 2007 Dec 4. PubMed PMID: 18178094; PubMed Central PMCID: PMC2276562.
6: Miyatake S, Manabe-Kawaguchi H, Watanabe K, Hori S, Aikawa N, Fukuda K. Prostaglandin E2 induces hypertrophic changes and suppresses alpha-skeletal actin gene expression in rat cardiomyocytes. J Cardiovasc Pharmacol. 2007 Nov;50(5):548-54. PubMed PMID: 18030065.
7: Guan Y, Zhang Y, Wu J, Qi Z, Yang G, Dou D, Gao Y, Chen L, Zhang X, Davis LS, Wei M, Fan X, Carmosino M, Hao C, Imig JD, Breyer RM, Breyer MD. Antihypertensive effects of selective prostaglandin E2 receptor subtype 1 targeting. J Clin Invest. 2007 Sep;117(9):2496-505. PubMed PMID: 17710229; PubMed Central PMCID: PMC1940235.
8: van Rodijnen WF, Korstjens IJ, Legerstee N, Ter Wee PM, Tangelder GJ. Direct vasoconstrictor effect of prostaglandin E2 on renal interlobular arteries: role of the EP3 receptor. Am J Physiol Renal Physiol. 2007 Mar;292(3):F1094-101. Epub 2006 Dec 5. PubMed PMID: 17148783.
9: Moreland RB, Kim N, Nehra A, Goldstein I, Traish A. Functional prostaglandin E (EP) receptors in human penile corpus cavernosum. Int J Impot Res. 2003 Oct;15(5):362-8. PubMed PMID: 14562138.








